REACTION_SMILES
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[Br:8][CH:9]([C:10](=[O:11])[N:12]=[C:13]=[O:14])[CH2:15][Br:16].[NH2:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[cH:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[NH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[C:13]([NH:12][C:10]([CH:9]([Br:8])[CH2:15][Br:16])=[O:11])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=NC(=O)C(Br)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C(NC(=O)C(Br)CBr)Nc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |